4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide
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Overview
Description
The compound “4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide” is a type of 2,4-disubstituted thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involving thiazoles often depend on the substituents on the thiazole ring . These substituents can affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antibacterial Activity
Thiazole derivatives have been recognized for their antibacterial properties. The presence of the sulfonamide group in the compound can potentially inhibit bacterial growth by interfering with essential bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria .
Antifungal Activity
Similar to their antibacterial action, thiazole compounds can also exhibit antifungal properties. The chlorophenyl group may enhance the compound’s ability to disrupt fungal cell membrane integrity, leading to potential applications in treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives is attributed to their ability to modulate the production of inflammatory cytokines. This compound could be explored for its efficacy in reducing inflammation in various disease models .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise in cancer research due to their cytotoxic effects on tumor cells. The specific structure of this compound might interact with cancer cell DNA or inhibit key enzymes involved in tumor growth and proliferation .
Antidiabetic Applications
The structural similarity of thiazole derivatives to certain natural compounds involved in glucose metabolism suggests that they could be used to modulate blood sugar levels. Research into the antidiabetic applications of this compound could lead to new treatments for diabetes .
Antiviral Effects
Thiazole compounds have demonstrated the ability to interfere with viral replication. The unique substituents on the thiazole ring of this compound could make it a candidate for antiviral drug development, particularly against RNA viruses .
Neuroprotective Effects
Thiazole derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This compound’s ability to cross the blood-brain barrier and protect neural tissue makes it a potential therapeutic agent .
Antioxidant Properties
The oxidative stress-reducing capability of thiazole derivatives is another area of interest. This compound could be investigated for its antioxidant properties, which might help in preventing or treating diseases associated with oxidative damage .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Action Environment
The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, can be influenced by environmental conditions .
Future Directions
The future directions for research on “4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the design and structure-activity relationship of bioactive molecules .
properties
IUPAC Name |
4-[[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S2/c19-12-3-7-15(8-4-12)29(26,27)23-18-22-14(10-28-18)9-16(24)21-13-5-1-11(2-6-13)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHJTRMVHOBQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide |
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